molecular formula C15H14N2O5S B302794 5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate

5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate

Cat. No. B302794
M. Wt: 334.3 g/mol
InChI Key: XXINNZHLCDJSPA-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate, also known as AMT, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This molecule is a thiazolidinone derivative that exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.

Mechanism of Action

The mechanism of action of 5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate is not fully understood. However, it has been proposed that the molecule exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, 5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. Additionally, 5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate has been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate exhibits a wide range of biochemical and physiological effects. The molecule has been shown to inhibit the growth of various cancer cell lines, induce apoptosis (programmed cell death) in cancer cells, and inhibit the production of pro-inflammatory cytokines. Additionally, 5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate has been shown to exhibit antibacterial effects against various bacterial strains. However, the exact biochemical and physiological effects of 5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate are still under investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate in lab experiments is its wide range of pharmacological activities. The molecule exhibits anti-inflammatory, anti-cancer, and anti-bacterial effects, making it a versatile compound for various research applications. Additionally, the synthesis of 5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate is relatively straightforward, allowing for the production of large quantities of the molecule for research purposes.
However, one of the main limitations of using 5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate in lab experiments is its potential toxicity. The molecule has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain research applications. Additionally, the exact mechanism of action of 5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate is not fully understood, which may limit its use in certain research areas.

Future Directions

There are several potential future directions for research involving 5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate. One potential area of research is the development of more potent and selective inhibitors of COX-2 and PKC. Additionally, the potential use of 5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate as a therapeutic agent for various diseases, including cancer and inflammatory disorders, should be further investigated. Finally, the potential use of 5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate as a lead compound for the development of novel anti-bacterial agents should also be explored.

Synthesis Methods

The synthesis of 5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate can be achieved through a multi-step process involving the reaction of 2-methoxyphenyl acetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-4,5-dimethylthiazole. The final step involves the reaction of the resulting thiazolidinone with acetic anhydride and acetic acid. The purity of the final product can be verified through various analytical techniques, including melting point determination, NMR spectroscopy, and mass spectrometry.

Scientific Research Applications

5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate has been extensively studied for its potential applications in the field of medicinal chemistry. The molecule exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. 5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate has also been shown to exhibit antibacterial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Product Name

5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate

Molecular Formula

C15H14N2O5S

Molecular Weight

334.3 g/mol

IUPAC Name

[5-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C15H14N2O5S/c1-8(18)16-15-17-14(20)13(23-15)7-10-4-5-11(21-3)12(6-10)22-9(2)19/h4-7H,1-3H3,(H,16,17,18,20)/b13-7-

InChI Key

XXINNZHLCDJSPA-QPEQYQDCSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C/C2=CC(=C(C=C2)OC)OC(=O)C)/S1

SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC(=C(C=C2)OC)OC(=O)C)S1

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC(=C(C=C2)OC)OC(=O)C)S1

Origin of Product

United States

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